An In-Depth Technical Guide to tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate (CAS 1180526-71-9): Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate (CAS 1180526-71-9): Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate, a key heterocyclic building block in medicinal chemistry. We will explore its structural significance, detail a robust synthetic pathway and purification protocol, outline methods for analytical characterization, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Section 1: Introduction & Molecular Significance
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate (CAS 1180526-71-9) is a specialized chemical intermediate whose value is derived from the unique combination of its three core structural motifs: the thiazole ring, the trifluoromethyl group, and the tert-butoxycarbonyl (Boc) protecting group.
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Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its presence can facilitate crucial hydrogen bonding and aromatic interactions with biological targets, and it often imparts favorable pharmacokinetic properties.[1]
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Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in drug design.[3] This highly electronegative and lipophilic moiety can dramatically enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[3]
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tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most common amine protecting groups in organic synthesis.[4][5][6] Its function is to temporarily mask the reactivity of the C4-amine on the thiazole ring, allowing for selective chemical transformations at other positions of a larger molecule. Its primary advantage lies in its stability to a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.[5][6]
Collectively, these features make CAS 1180526-71-9 a highly valuable starting material for constructing complex, fluorine-containing drug candidates, particularly in the areas of oncology, inflammation, and infectious diseases.[2][3][7]
Section 2: Physicochemical & Safety Data
A thorough understanding of the compound's properties is critical for its effective use and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1180526-71-9 | [8][9] |
| Molecular Formula | C9H11F3N2O2S | [9] |
| Molecular Weight | 284.26 g/mol | N/A |
| Appearance | White to off-white solid/powder | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, Methanol. | [11] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. | [11][12] |
Safety & Handling: Users must consult the full Safety Data Sheet (SDS) before use.[11][13][14][15] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[11][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[13] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]
Section 3: Synthesis and Purification
The synthesis of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a multi-step process that begins with the construction of the core aminothiazole ring, followed by the crucial amine protection step.
Logical Synthesis Workflow: The overall strategy involves the Hantzsch thiazole synthesis to form the key intermediate, 2-(trifluoromethyl)thiazol-4-amine, which is then protected using di-tert-butyl dicarbonate (Boc2O).
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol:
Part 1: Synthesis of 2-(Trifluoromethyl)thiazol-4-amine (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Slowly add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude amine intermediate. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate (Final Product)
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Reaction Setup: Dissolve the crude 2-(trifluoromethyl)thiazol-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in the same solvent to the reaction mixture at 0°C (ice bath).[6][16]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting amine by TLC.[17]
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the final product as a solid.[17]
Section 4: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group, a singlet for the thiazole ring proton, and a broad singlet for the N-H proton of the carbamate.[17]
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet corresponding to the -CF3 group is expected, providing a clear diagnostic peak for the trifluoromethyl moiety.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show characteristic peaks for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the thiazole ring and the CF3 group.[17]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the compound (284.26 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in subsequent synthetic steps.
Section 5: Applications in Medicinal Chemistry
The primary utility of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is as a versatile building block for the synthesis of biologically active molecules. Its structure is frequently found in patented compounds designed as inhibitors of various enzymes or modulators of receptors.
Strategic Workflow in Drug Discovery: The compound is typically utilized after the Boc-protecting group is removed to unmask the reactive primary amine. This amine then serves as a key handle for diversification.
Caption: Drug discovery workflow utilizing the title compound.
Key Synthetic Transformations:
-
Boc Deprotection: The first step in its application is the removal of the Boc group. This is reliably achieved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid (HCl) in methanol or dioxane.[4][5][6] This reaction is typically fast, high-yielding, and generates volatile byproducts (isobutylene and CO2), simplifying purification.
-
Amide Bond Formation: The liberated amine is an excellent nucleophile for coupling with carboxylic acids. Standard peptide coupling reagents like HATU, HOBt, or EDCI are used to form a stable amide bond, which is a cornerstone of many small molecule inhibitors.
-
Urea Formation: The amine can be reacted with various isocyanates to form substituted ureas. The urea motif is a potent hydrogen bond donor-acceptor and is frequently found in kinase inhibitors that target the ATP-binding hinge region.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), provides access to secondary amines, allowing for the introduction of diverse substituents and modulation of properties like solubility and basicity.
This building block and its derivatives have been incorporated into compounds explored for various therapeutic targets, including but not limited to kinase inhibitors, antibacterial agents, and fungicides.[2][3][7]
Section 6: Conclusion
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a strategically designed chemical intermediate that provides a streamlined entry point to a valuable chemical space in drug discovery. The convergence of a biologically relevant thiazole core, a property-enhancing trifluoromethyl group, and a synthetically versatile Boc-protected amine makes it an indispensable tool for medicinal chemists. The robust protocols for its synthesis, purification, and subsequent functionalization enable the rapid generation of diverse compound libraries for lead discovery and optimization campaigns.
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α-Haloketone + Thioamide
S-Alkylation Intermediate
Hydroxythiazoline Intermediate
Thiazole Product
